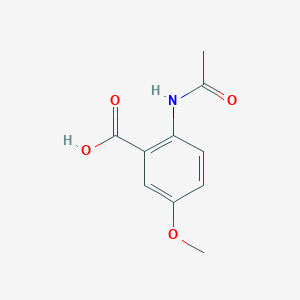

2-(Acetylamino)-5-methoxybenzoic acid

Description

Propriétés

IUPAC Name |

2-acetamido-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9-4-3-7(15-2)5-8(9)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPVAHPGYGAYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the acetylation of 5-methoxyanthranilic acid. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2-(Acetylamino)-5-methoxybenzoic acid may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Acetylamino)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

Reduction: The acetylamino group can be reduced to an amino group.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(Acetylamino)-5-carboxybenzoic acid.

Reduction: Formation of 2-Amino-5-methoxybenzoic acid.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2-(Acetylamino)-5-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their analgesic and anti-inflammatory properties. For example, studies have shown that derivatives of acetylamino benzoic acids can exhibit significant activity against cyclooxygenase-2 (COX-2), which is crucial in the development of anti-inflammatory medications .

Case Study: Analgesic Properties

A study investigated the analgesic activity of 5-acetamido-2-hydroxybenzoic acid derivatives, which are structurally related to 2-(Acetylamino)-5-methoxybenzoic acid. The results indicated that these compounds demonstrated superior anti-nociceptive effects compared to traditional analgesics like acetaminophen, showcasing their potential for pain management .

Pharmacological Applications

Anti-inflammatory Activity

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders. A recent study demonstrated that derivatives of this compound could effectively reduce interleukin-15 (IL-15) levels, which are implicated in various autoimmune diseases .

Table 1: Pharmacological Activities of 2-(Acetylamino)-5-methoxybenzoic Acid Derivatives

| Activity Type | Compound Type | Effectiveness |

|---|---|---|

| Analgesic | 5-acetamido-2-hydroxy derivatives | Superior to acetaminophen |

| Anti-inflammatory | IL-15 inhibitors | Significant reduction |

Materials Science Applications

Photostabilizers

Recent studies have explored the use of substituted benzoic acids, including derivatives of 2-(Acetylamino)-5-methoxybenzoic acid, as photostabilizers in polymer matrices. These compounds enhance the durability and longevity of materials exposed to UV radiation .

Mécanisme D'action

The mechanism of action of 2-(Acetylamino)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparaison Avec Des Composés Similaires

Amino and Acetylamino Derivatives

2-Amino-5-methoxybenzoic acid (C₈H₉NO₃, MW: 167.16 g/mol)

- Structure: Amino group at position 2, methoxy at position 5.

- Properties: Lower lipophilicity (LogP: ~0.96) due to the polar amino group, making it more water-soluble than its acetylated analog .

- Applications : Used in biochemical research as a precursor for synthesizing heterocyclic compounds and metal complexes .

2-(Acetylamino)-5-methoxybenzoic acid (C₁₀H₁₁NO₄, MW: 209.20 g/mol)

Halogen-Substituted Derivatives

4-Amino-2-fluoro-5-methoxybenzoic acid (C₈H₈FNO₃, MW: 185.16 g/mol)

- Structure: Amino at position 4, fluorine at position 2, methoxy at position 5.

- Properties : Fluorine’s electronegativity increases metabolic stability and binding affinity to biological targets .

- Applications : Investigated in medicinal chemistry for targeted drug development .

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate (C₁₁H₁₂ClNO₄, MW: 257.67 g/mol)

- Structure: Chlorine at position 5, acetylamino at position 4, methoxy at position 2, and methyl ester.

- Properties : The chloro substituent enhances electrophilicity, while the ester group improves solubility in organic solvents .

- Applications : Used in synthetic organic chemistry as a versatile building block .

Nitro and Hydroxy Derivatives

2-Methylamino-5-nitrobenzoic acid (C₈H₈N₂O₄, MW: 196.16 g/mol)

- Structure: Methylamino at position 2, nitro at position 5.

- Properties : The nitro group is strongly electron-withdrawing, reducing pKa of the carboxylic acid and altering reactivity .

- Applications : Precursor for benzodiazepine derivatives with anti-cancer and anti-HIV activities .

5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid (C₁₄H₁₀Cl₂NO₃, MW: 326.14 g/mol)

Hydrazide and Schiff Base Derivatives

4-Methoxy-benzoic acid (5-Chloro-2-hydroxy-benzylidene)-hydrazide (C₁₅H₁₃ClN₂O₃, MW: 316.73 g/mol)

Carboxymethyl and Hydroxymethyl Derivatives

2-((Carboxymethyl)amino)-5-methoxybenzoic acid (C₁₀H₁₁NO₅, MW: 225.20 g/mol)

Activité Biologique

2-(Acetylamino)-5-methoxybenzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-(Acetylamino)-5-methoxybenzoic acid can be represented as follows:

This compound features an acetylamino group and a methoxy group attached to a benzoic acid framework, which influences its biological properties.

1. Analgesic Properties

Recent studies have highlighted the analgesic properties of 2-(Acetylamino)-5-methoxybenzoic acid. In particular, it has been shown to exhibit significant anti-nociceptive activity in various animal models. For instance, the compound demonstrated effectiveness in reducing pain responses in the hot plate and formalin tests, indicating both central and peripheral analgesic effects.

- Case Study : In a controlled experiment involving Swiss mice, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses, with an effective dose significantly lower than traditional analgesics like acetaminophen .

2. Anti-inflammatory Activity

The anti-inflammatory effects of 2-(Acetylamino)-5-methoxybenzoic acid were evaluated through models such as carrageenan-induced paw edema and croton oil-induced dermatitis. The compound exhibited notable anti-edematogenic properties, suggesting its potential utility in treating inflammatory conditions.

- Research Findings : A study reported that at doses around 50 mg/kg, the compound effectively reduced edema formation by approximately 40% compared to control groups . This suggests that it may serve as a viable alternative to non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which 2-(Acetylamino)-5-methoxybenzoic acid exerts its biological effects appears to be linked to its interaction with cyclooxygenase (COX) enzymes. Molecular docking studies indicate a strong binding affinity for COX-2, which is crucial for mediating inflammatory responses.

- Binding Affinity : In silico analysis revealed that derivatives of this compound exhibit improved bioavailability and binding affinity towards COX-2 receptors when compared to traditional NSAIDs .

Pharmacokinetics and Toxicology

Pharmacokinetic evaluations suggest that 2-(Acetylamino)-5-methoxybenzoic acid has favorable absorption characteristics. Studies using Caco-2 cell models indicated good permeability across intestinal barriers, which is essential for oral bioavailability.

- Toxicological Assessment : Acute toxicity studies demonstrated that the compound did not induce significant behavioral changes or mortality in test animals at therapeutic doses, indicating a favorable safety profile .

Comparative Analysis with Other Compounds

To contextualize the efficacy of 2-(Acetylamino)-5-methoxybenzoic acid, a comparative analysis with other benzoic acid derivatives was conducted. The following table summarizes key findings:

| Compound | Analgesic Activity (mg/kg) | Anti-inflammatory Activity (%) | COX-2 Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-(Acetylamino)-5-methoxybenzoic acid | 4.95 | 40 | -7.8 |

| Acetaminophen | 67.5 | 30 | -6.5 |

| Aspirin | 125 | 50 | -7.0 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Acetylamino)-5-methoxybenzoic acid, and how do they influence its solubility and reactivity in biological systems?

- Answer : The compound’s LogP (1.856) suggests moderate lipophilicity, which impacts its membrane permeability and solubility in aqueous buffers. Its high polar surface area (PSA: 121.45 Ų) indicates strong hydrogen-bonding potential, affecting bioavailability and interactions with biological targets . The boiling point (526.4°C) and flash point (272.1°C) reflect thermal stability, critical for handling during synthesis. To optimize solubility, researchers should use polar aprotic solvents (e.g., DMSO) or buffer systems at physiological pH.

Q. What synthetic routes are commonly used to prepare 2-(Acetylamino)-5-methoxybenzoic acid, and what are the critical purification steps?

- Answer : A practical approach involves coupling glycine derivatives with substituted benzoic acid precursors, followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl esters). For example, 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been synthesized via amide bond formation using carbodiimide coupling agents, with purification via recrystallization or reverse-phase HPLC . Key challenges include minimizing side reactions (e.g., over-acetylation), which require precise stoichiometric control of reagents.

Q. Which analytical techniques are most effective for characterizing 2-(Acetylamino)-5-methoxybenzoic acid?

- Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular structure. FT-IR can validate functional groups (e.g., acetyl C=O stretch at ~1650–1700 cm⁻¹). Purity assessment is best achieved via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-(Acetylamino)-5-methoxybenzoic acid derivatives?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). For example, benzamide derivatives with similar structures show divergent enzyme inhibition profiles depending on substituent placement. To address this, standardize assays using recombinant enzymes (e.g., kinase panels) and include positive controls (e.g., staurosporine for kinase inhibition). Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .

Q. What experimental design considerations are critical for studying the compound’s role in enzyme inhibition or metabolic pathways?

- Answer :

- Dose-Response Curves : Use at least six concentrations spanning three orders of magnitude to calculate IC/EC.

- Negative Controls : Include vehicle-only and scrambled peptide controls to rule out non-specific effects.

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to predict in vivo pharmacokinetics.

- Structural Analogues : Compare with derivatives like 5-methoxy-2-triazolylbenzoic acid to identify structure-activity relationships (SAR) .

Q. How can computational modeling enhance the understanding of 2-(Acetylamino)-5-methoxybenzoic acid’s interactions with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to proteins like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). For instance, the acetyl group may form hydrogen bonds with catalytic residues, while the methoxy group influences hydrophobic pocket occupancy. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies mitigate challenges in scaling up the synthesis of 2-(Acetylamino)-5-methoxybenzoic acid for preclinical studies?

- Answer :

- Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC for amide coupling) with catalytic systems (e.g., HATU/DIEA).

- Green Chemistry : Use solvent-free microwave-assisted synthesis to improve yield and reduce waste.

- Process Analytics : Implement in-line PAT (process analytical technology) tools like ReactIR to monitor reaction progression in real time .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.